6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Description

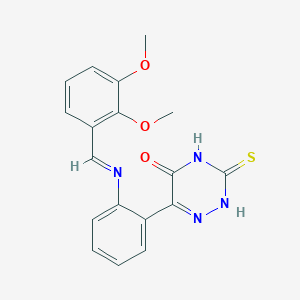

This compound belongs to the 1,2,4-triazin-5(2H)-one class, characterized by a thioxo group at position 3 and a dihydro-triazine core. The structure features a Schiff base linkage formed by the condensation of a 2-aminophenyl group with 2,3-dimethoxybenzaldehyde, resulting in a benzylideneamino substituent. The 2,3-dimethoxy groups on the benzylidene moiety contribute to electronic effects (e.g., electron-donating properties) and influence solubility and molecular interactions.

Properties

CAS No. |

303095-21-8 |

|---|---|

Molecular Formula |

C18H16N4O3S |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

6-[2-[(2,3-dimethoxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C18H16N4O3S/c1-24-14-9-5-6-11(16(14)25-2)10-19-13-8-4-3-7-12(13)15-17(23)20-18(26)22-21-15/h3-10H,1-2H3,(H2,20,22,23,26) |

InChI Key |

NJCOWJGIHHCVNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NC2=CC=CC=C2C3=NNC(=S)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-aminobenzothiazole, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Halogenated or nitrated derivatives of the benzylidene group.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Key Observations:

Methoxy and hydroxyl groups enhance solubility and electronic modulation, which may optimize pharmacokinetics . Thiophene and diethylamino groups introduce heterocyclic or bulky substituents, influencing intermolecular interactions (e.g., crystal packing) .

Synthetic Pathways: Most analogs are synthesized via Schiff base condensation between a triazinone precursor (e.g., 6-(2-aminophenyl)-3-thioxo-triazin-5-one) and substituted aldehydes under reflux in ethanol or aqueous NaOH .

Structural Insights: X-ray crystallography of the thiophene analog revealed a monoclinic crystal system with a dihedral angle of 60.02° between triazine and thiophene rings, impacting molecular stacking .

Specific bioactivity data for the target compound is absent in the evidence.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

The compound 6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a member of the triazine family known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.41 g/mol. The structure includes a thioxo group and a triazine core, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and inflammation.

- Antioxidant Activity : It exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.

- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Cytotoxicity

Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

- In vitro studies showed IC50 values ranging from 10 µM to 50 µM against breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines.

- The compound's mechanism involves inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays:

- DPPH Assay : The compound exhibited an IC50 value of 42.9 ± 0.31 µM , indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Ferric Reducing Antioxidant Power (FRAP) : It demonstrated significant reducing power, suggesting its potential in preventing oxidative damage in biological systems.

Case Study 1: Anticancer Activity

A study published in the Cancer Therapy & Oncology International Journal reported that the compound significantly inhibited the growth of MDA-MB-231 cells at concentrations as low as 10 µM . The study highlighted:

- A reduction in colony formation by over 70% at higher concentrations.

- Induction of apoptosis was confirmed through flow cytometry and Western blot analysis.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The findings included:

- Protection against H2O2-induced cytotoxicity in SH-SY5Y neuroblastoma cells.

- Upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.